molecular formula C13H18O4S B11761971 (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11761971
M. Wt: 270.35 g/mol
InChI Key: YTIBUZYMGMZLLX-FXAPSIEYSA-N
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Description

The compound (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol is a stereochemically complex tetrahydro-2H-pyran derivative featuring a 2-methyl group and a p-tolylthio (S-linked para-methylphenyl) substituent at positions 2 and 6, respectively, along with hydroxyl groups at positions 3, 4, and 5. Its stereochemistry (2S,3R,4R,5R,6S) is critical for its spatial configuration, which likely influences its biological activity and physicochemical properties.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C13H18O4S/c1-7-3-5-9(6-4-7)18-13-12(16)11(15)10(14)8(2)17-13/h3-6,8,10-16H,1-2H3/t8-,10-,11+,12+,13-/m0/s1

InChI Key

YTIBUZYMGMZLLX-FXAPSIEYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the p-tolylthio group through nucleophilic substitution reactions. The stereochemistry is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the p-tolylthio group to a thiol or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of ethers or esters.

Scientific Research Applications

(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The p-tolylthio group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Contrasts

Key Compounds :

  • Sotagliflozin [(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol] (): Substituents: Chlorophenyl, ethoxybenzyl, and methylthio groups. Activity: Dual SGLT1/SGLT2 inhibitor with oral bioavailability.
  • Dapagliflozin [(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol] ():

    • Substituents : Hydroxymethyl at position 6.
    • Activity : Selective SGLT2 inhibitor with high aqueous solubility.
    • Key Difference : The target compound’s p-tolylthio group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
  • LP-925219 ():

    • Substituents : Methoxybenzyl and methylthio groups.
    • Activity : Dual SGLT1/SGLT2 inhibitor.
    • Key Difference : The p-tolylthio group in the target compound may alter binding kinetics due to its bulkier aromatic structure compared to LP-925219’s methoxybenzyl .

Pharmacokinetic and Pharmacodynamic Implications

Property Target Compound Sotagliflozin Dapagliflozin
Molecular Weight ~270.07 g/mol* 424.94 g/mol 408.83 g/mol
LogP Estimated higher 2.1 (moderate) 1.8 (moderate)
Solubility Low (thioether) Moderate High (hydroxymethyl)
Target Selectivity Unconfirmed (hypothetical SGLT2) Dual SGLT1/2 SGLT2

*Calculated from molecular formula C₁₃H₁₈O₄S.

Comparison with Other Tetrahydro-2H-Pyran Derivatives

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The p-tolylthio group (LogP ~2.5) increases membrane permeability compared to hydroxymethyl (LogP ~-1.0) in dapagliflozin.
  • Stereochemical Impact : The 3R,4R,5R configuration aligns with SGLT inhibitors’ active conformations, suggesting similar target engagement .

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